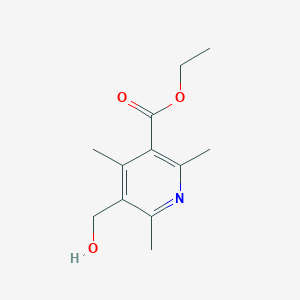
4,4'-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE is a complex organic molecule characterized by the presence of ethylamino and nitro functional groups attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. This is followed by the introduction of ethylamino groups through nucleophilic substitution reactions. The piperazine ring is then formed through cyclization reactions under controlled conditions. The final step involves the coupling of the piperazine derivative with another nitro-substituted benzene derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE: undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The ethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include amine derivatives, nitroso compounds, and substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups may participate in redox reactions, while the ethylamino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(4-METHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-METHYLAMINO-3-NITRO-PH)-METHANONE
- (4-(4-DIMETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-DIMETHYLAMINO-3-NITRO-PH)-METHANONE
Uniqueness
(4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE: is unique due to the presence of ethylamino groups, which can enhance its solubility and reactivity compared to similar compounds with methylamino or dimethylamino groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C22H26N6O6 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[4-[4-(ethylamino)-3-nitrobenzoyl]piperazin-1-yl]-[4-(ethylamino)-3-nitrophenyl]methanone |
InChI |
InChI=1S/C22H26N6O6/c1-3-23-17-7-5-15(13-19(17)27(31)32)21(29)25-9-11-26(12-10-25)22(30)16-6-8-18(24-4-2)20(14-16)28(33)34/h5-8,13-14,23-24H,3-4,9-12H2,1-2H3 |
Clave InChI |
HERLFVJNYCOQDY-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)NCC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-cyclohexyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973184.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973189.png)
![Methyl (2E)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973196.png)

![9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973206.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973221.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11973228.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973237.png)

![methyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973242.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973248.png)

